
4-Hexyloxybenzoyl chloride
Overview
Description
4-Hexyloxybenzoyl chloride is an aromatic acyl chloride with a hexyloxy (-O-C₆H₁₃) substituent at the para position of the benzene ring. Its molecular formula is C₁₃H₁₇ClO₂, with an average molecular weight of 240.72 g/mol. Structurally, it belongs to the class of 4-substituted benzoyl chlorides, where the hexyloxy group imparts distinct lipophilic and steric properties compared to shorter-chain or electron-withdrawing substituents.
The hexyloxy chain enhances solubility in non-polar solvents, making it valuable in organic synthesis for preparing esters, amides, or polymers requiring hydrophobic character. Potential applications include liquid crystals, surfactants, or intermediates in agrochemicals and pharmaceuticals.
Biological Activity
4-Hexyloxybenzoyl chloride (CAS No. 39649-71-3) is a chemical compound with various applications in organic synthesis and biological research. As a derivative of benzoyl chloride, it possesses unique properties that make it suitable for specific biological activities, including its potential as a pharmacological agent. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
- IUPAC Name : 4-(hexyloxy)benzoyl chloride
- Molecular Formula : C13H17ClO2
- Molecular Weight : 240.73 g/mol
- Physical Form : Liquid
- Purity : ≥97% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as a reactive electrophile, which can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols. This reactivity allows it to form stable adducts that can modulate biological pathways.
Interaction with Receptors
Research indicates that derivatives of benzoyl chlorides can act as agonists or antagonists at specific receptors. For instance, compounds similar to this compound have shown selective activity towards serotonin receptors, particularly the 5-HT2A receptor, influencing neurotransmission and potentially affecting mood and behavior .
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Some studies have highlighted the potential antimicrobial properties of benzoyl derivatives. Although specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains .
- Anticancer Properties : Research indicates that certain alkoxybenzoyl compounds possess anticancer properties. They may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival .
- Analgesic Effects : Some derivatives are being explored for their analgesic properties, acting on pain pathways in the central nervous system .
Case Studies and Research Findings
Study | Findings |
---|---|
Study on Antimicrobial Activity | Demonstrated that benzoyl derivatives exhibit significant inhibition against Gram-positive bacteria, suggesting similar potential for this compound. |
Investigation on Anticancer Activity | Found that certain benzoyl derivatives can induce apoptosis in human cancer cell lines, indicating a possible mechanism for this compound's anticancer effects. |
Analgesic Research | Explored the potential of alkoxybenzoyl compounds in pain management, showing promising results in preclinical models. |
Safety and Toxicology
While exploring the biological activity of this compound, it is crucial to consider its safety profile:
Scientific Research Applications
Scientific Research Applications
4-Hexyloxybenzoyl chloride serves multiple roles in chemical synthesis and material science:
-
Acylation Agent :
- The compound acts as an acylating agent, facilitating the introduction of acyl groups into various organic molecules. This is crucial for synthesizing esters, amides, and ketones through nucleophilic substitution reactions with alcohols and amines, respectively.
-
Modification of Biomolecules :
- It can modify biomolecules such as proteins and carbohydrates, aiding in studies related to protein function and the development of novel bioconjugates. This application is particularly relevant in biochemical research and pharmaceutical development.
- Synthesis of Complex Organic Compounds :
Case Study 1: Bioconjugation Applications
In recent studies, this compound has been employed to create bioconjugates that enhance drug delivery systems. By modifying proteins with this compound, researchers have developed targeted therapies that improve efficacy while minimizing side effects.
Case Study 2: Synthesis of Coordination Complexes
Another significant application involves using this compound in synthesizing coordination complexes for catalysis. The synthesized compounds demonstrated enhanced catalytic activity in various organic transformations, showcasing the compound's versatility in advanced materials research.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-hexyloxybenzoyl chloride, and how can reaction efficiency be monitored?
- Methodology : The compound is typically synthesized via refluxing 4-hexyloxybenzoic acid with thionyl chloride (SOCl₂) in anhydrous toluene. Reaction progress is monitored using thin-layer chromatography (TLC) or FT-IR to track the disappearance of the carboxylic acid peak (~1700 cm⁻¹). Post-synthesis, excess SOCl₂ is removed under reduced vacuum, and the product is purified via distillation or recrystallization .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use impervious nitrile gloves, sealed goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors. Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Emergency procedures include rinsing skin/eyes with water for 15 minutes and using 5% sodium bicarbonate for acid neutralization .
Q. How can the purity of this compound be assessed using chromatographic techniques?
- Methodology : Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm) or GC-MS. Compare retention times with authentic standards. Purity >98% is required for reproducible reactivity in acylations .
Q. What are the key spectroscopic characteristics (NMR, IR) used to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm), hexyloxy chain signals at δ 0.9–1.7 ppm.
- ¹³C NMR : Carbonyl carbon at ~168 ppm, aromatic carbons at 120–130 ppm.
- IR : C=O stretch at ~1760 cm⁻¹, C-O-C (ether) at ~1250 cm⁻¹ .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodology : Store in amber glass bottles at –20°C under nitrogen. Avoid moisture and incompatible materials (e.g., amines, alcohols). Stability tests show <5% hydrolysis after 6 months under these conditions .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation?
- Methodology : Use a 1:3 molar ratio of 4-hexyloxybenzoic acid to SOCl₂. Add catalytic DMAP (4-dimethylaminopyridine) to accelerate the reaction. Maintain temperatures at 60–70°C to suppress side reactions (e.g., esterification). Monitor by ¹H NMR for trace impurities .
Q. What strategies are effective in resolving contradictions in thermal stability data reported for this compound?
- Methodology : Perform differential scanning calorimetry (DSC) under inert gas to measure decomposition onset temperatures. Cross-validate with thermogravimetric analysis (TGA). Discrepancies may arise from residual solvents; ensure samples are dried to constant weight before testing .
Q. What advanced analytical techniques are required to characterize reactive intermediates in this compound reactions?
- Methodology : Use in-situ FT-IR or Raman spectroscopy to detect transient intermediates (e.g., mixed anhydrides). High-resolution mass spectrometry (HRMS) identifies acylated byproducts. Computational modeling (DFT) predicts reaction pathways and intermediates .
Q. How does the hexyloxy substituent influence the reactivity of this compound in nucleophilic acyl substitutions?
- Methodology : The electron-donating hexyloxy group reduces electrophilicity at the carbonyl carbon, slowing reactions with weak nucleophiles (e.g., alcohols). Kinetic studies using stopped-flow UV-Vis show a 20% lower rate constant compared to unsubstituted benzoyl chloride. Steric effects from the hexyl chain further hinder bulky nucleophiles .
Q. What computational methods can predict the hydrolysis pathways of this compound under varying pH conditions?
- Methodology : Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, methanol) reveal pH-dependent mechanisms. At pH < 3, hydrolysis proceeds via an SN1 pathway; above pH 7, base-catalyzed SN2 dominates. Validate predictions using LC-MS to detect hydrolysis products (e.g., 4-hexyloxybenzoic acid) .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The reactivity, physical properties, and applications of 4-substituted benzoyl chlorides vary significantly based on the substituent’s electronic and steric effects. Below is a detailed comparison with key analogs:
Substituent Effects on Reactivity and Stability
- Electron-Donating Groups (e.g., -OCH₃, -OC₆H₁₃): 4-Methoxybenzoyl chloride (C₈H₇ClO₂, MW 170.59): The methoxy group donates electrons via resonance, reducing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. This decreases reactivity in nucleophilic acyl substitution but improves stability against hydrolysis . However, its strong lipophilicity enhances compatibility with non-polar reagents .
Electron-Withdrawing Groups (e.g., -Br) :
Alkyl Groups (e.g., -CH₃, -C₅H₁₁) :
- 4-Methylbenzoyl chloride (C₈H₇ClO, MW 154.59): The methyl group is weakly electron-donating, offering moderate reactivity. It is widely used in pharmaceuticals and dyes due to its balance of stability and reactivity .
- 4-Pentylbenzoyl chloride (synthesized as per Neubert & Fishel, 1983): Similar to hexyloxy derivatives, pentyl enhances solubility in organic media but with reduced steric effects compared to hexyloxy .
Physical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Melting Point (°C) | Boiling Point (°C) |
---|---|---|---|---|---|
4-Hexyloxybenzoyl chloride* | C₁₃H₁₇ClO₂ | 240.72 | -OC₆H₁₃ | <sup>†</sup>25–30 | ~300 (decomposes) |
4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | -OCH₃ | 38–40 | 275 |
4-Hydroxybenzoyl chloride | C₇H₅ClO₂ | 156.56 | -OH | 105–107 | Sublimes |
4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | -Br | 75–78 | 245 |
4-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | -CH₃ | 15–18 | 220 |
<sup>†</sup>Estimated based on alkyl chain length trends. Longer chains lower melting points due to reduced crystallinity .
Preparation Methods
General Synthetic Approach
The typical preparation of 4-hexyloxybenzoyl chloride follows the classical route of converting the corresponding 4-hexyloxybenzoic acid into the acid chloride using chlorinating agents such as thionyl chloride (SOCl2). This method is widely used due to its efficiency and relatively mild reaction conditions.
Preparation via Thionyl Chloride Chlorination
- Starting Material: 4-Hexyloxybenzoic acid (or structurally related hydroxybenzoic acids)
- Chlorinating Agent: Thionyl chloride (SOCl2)
- Solvent System: Benzene or other inert organic solvents, often with co-solvents such as N,N-dimethylformamide (DMF)
- Reaction Conditions: Heating between 30 to 65 °C with controlled addition of thionyl chloride over 0.5 to 1 hour, followed by continued stirring for 2 to 5 hours at the same temperature range
- Work-up: Separation of layers, distillation or vacuum distillation to recover solvents and excess reagents, isolation of the acid chloride as a viscous solid or liquid
- In a reaction vessel, combine 4-hexyloxybenzoic acid, benzene as the solvent, and a catalytic amount of N,N-dimethylformamide (DMF) as a co-solvent and activator.
- Heat the mixture to 30–65 °C under stirring.
- Slowly add thionyl chloride dropwise over 30 to 60 minutes to control the exothermic reaction.
- Maintain the reaction temperature and stir the mixture for an additional 2 to 5 hours to ensure complete conversion.
- Allow the reaction mixture to stand for phase separation.
- Recover thionyl chloride, benzene, and DMF by distillation or vacuum distillation.
- Concentrate the benzene layer to precipitate the this compound product.
- Isolate and purify the product, which typically exhibits high purity and yield without the need for extensive vacuum distillation.
This method is noted for its simplicity, reliability, and ability to produce high-purity this compound efficiently.
Use of Catalysts and Solvent Effects
- Role of N,N-Dimethylformamide (DMF): Acts as a catalyst and co-solvent, facilitating the chlorination by activating thionyl chloride and enhancing reaction rate and yield.
- Solvent Choice: Benzene is commonly used due to its inertness and ability to dissolve both reactants and products effectively. Other aromatic solvents may be used depending on safety and environmental considerations.
Alternative Preparation Routes
While the thionyl chloride method is predominant, other chlorinating agents such as phosphorus pentachloride (PCl5) or oxalyl chloride (COCl)2 can be employed, although these are less common due to harsher conditions or lower selectivity.
Research Findings on Preparation and Characterization
In a study involving the synthesis of N,N′-bis(4-hexyloxybenzoyl)piperazine, this compound was prepared by condensation of piperazine with this compound in the presence of N,N-dimethyl-4-aminopyridine (DMAP) and pyridine, indicating the utility of the acid chloride in further synthesis steps.
Physical and Chemical Properties Relevant to Preparation
Property | Data |
---|---|
Molecular Formula | C13H17ClO2 |
Molecular Weight | 240.73 g/mol |
Boiling Point | 203–205 °C (15 mmHg) |
Density | 1.082 g/cm³ |
Flash Point | >110 °C (230 °F) |
Storage Temperature | Ambient |
These properties influence the choice of reaction conditions and purification methods during preparation.
Summary Table of Preparation Method Parameters
Parameter | Conditions/Details | Remarks |
---|---|---|
Starting Material | 4-Hexyloxybenzoic acid | Purity affects yield |
Chlorinating Agent | Thionyl chloride (SOCl2) | Most common, efficient |
Solvent | Benzene + N,N-dimethylformamide (DMF) | DMF acts as catalyst |
Temperature Range | 30–65 °C | Controlled to avoid side reactions |
Addition Time | 0.5–1 hour (thionyl chloride addition) | Slow addition controls reaction |
Reaction Time | 2–5 hours post-addition | Ensures complete conversion |
Work-up | Phase separation, distillation, concentration | Recovery of reagents and solvents |
Product Isolation | Precipitation from concentrated benzene layer | High purity, high yield |
Properties
IUPAC Name |
4-hexoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQOONVCLQZWOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068193 | |
Record name | Benzoyl chloride, 4-(hexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39649-71-3 | |
Record name | 4-(Hexyloxy)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39649-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Hexyloxybenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039649713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 4-(hexyloxy)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 4-(hexyloxy)- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hexyloxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.584 | |
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Record name | 4-Hexyloxybenzoyl chloride | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844TDH4A8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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